![molecular formula C6H16N2O2 B1279304 2-[2-(2-Aminoethylamino)ethoxy]ethanol CAS No. 137020-09-8](/img/structure/B1279304.png)
2-[2-(2-Aminoethylamino)ethoxy]ethanol
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Overview
Description
2-[2-(2-Aminoethylamino)ethoxy]ethanol is a chemical compound with the molecular formula C6H16N2O2. It is commonly used as a spacer or linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling. This compound is also employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Aminoethylamino)ethoxy]ethanol typically involves the reaction of ethylene glycol with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NH2CH2CH2OH+NH2CH2CH2OH→NH2CH2CH2OCH2CH2OH
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Aminoethylamino)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[2-(2-Aminoethylamino)ethoxy]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of bioconjugate materials for drug delivery and protein labeling.
Medicine: Utilized in the development of fluorescent sensors for biological imaging and diagnostics.
Industry: Applied in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Aminoethylamino)ethoxy]ethanol involves its ability to act as a spacer or linker in bioconjugate materials. The compound’s amino and hydroxyl groups allow it to form stable bonds with various biomolecules, facilitating the delivery of drugs or the labeling of proteins. The molecular targets and pathways involved depend on the specific application and the biomolecules being targeted.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: A similar compound with one less amino group.
Diethylene glycolamine: Another related compound with similar functional groups.
Uniqueness
2-[2-(2-Aminoethylamino)ethoxy]ethanol is unique due to its dual amino and hydroxyl groups, which provide versatility in forming stable bonds with various biomolecules. This makes it particularly useful in applications requiring bioconjugation and functionalization.
Biological Activity
2-[2-(2-Aminoethylamino)ethoxy]ethanol, commonly referred to as Aminoethylethanolamine (AEEA), is a linear molecule characterized by the presence of both primary and secondary amine groups. This compound has garnered attention in various fields, including biochemistry and materials science, due to its unique properties and potential applications.
- Molecular Formula : C₆H₁₅N₃O₂
- Molecular Weight : 145.21 g/mol
- CAS Number : 137020-09-8
AEEA is a colorless liquid with a slightly higher viscosity compared to other amines such as ethylenediamine (EDA) and diethylenetriamine (DETA). Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The biological activity of AEEA primarily stems from its ability to interact with biological systems through its amine groups. These groups can form hydrogen bonds and coordinate with various biomolecules, influencing enzymatic activities and cellular processes.
- CO₂ Absorption : AEEA has been shown to outperform monoethanolamine in CO₂ separation processes due to its dual amine functionality. The primary amine group facilitates CO₂ sorption, while the secondary amine aids in desorption, making it an effective agent in carbon capture technologies .
- Antimicrobial Properties : Preliminary studies suggest that AEEA exhibits antimicrobial activity against certain pathogens. Its ability to disrupt microbial cell membranes may contribute to this effect, although detailed mechanisms remain under investigation.
- Cell Proliferation Inhibition : Research indicates that AEEA can inhibit the proliferation of specific cancer cell lines. The compound's interaction with signaling pathways involved in cell growth presents avenues for further exploration in cancer therapeutics.
Case Study 1: CO₂ Separation
In a computational study, AEEA was evaluated for its efficiency in CO₂ capture compared to traditional solvents. The results indicated that AEEA's unique structure allows for enhanced interaction with CO₂, leading to improved absorption rates and lower energy requirements for regeneration .
Case Study 2: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of AEEA demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined through serial dilution methods, revealing promising potential as an antimicrobial agent .
Research Findings
Properties
IUPAC Name |
2-[2-(2-aminoethylamino)ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c7-1-2-8-3-5-10-6-4-9/h8-9H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMWULRIHKUMRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCOCCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438111 |
Source
|
Record name | 2-[2-(2-aminoethylamino)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137020-09-8 |
Source
|
Record name | 2-[2-(2-aminoethylamino)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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